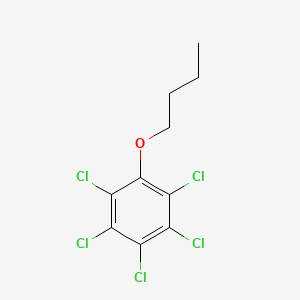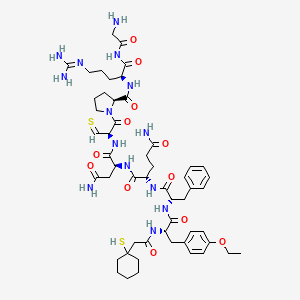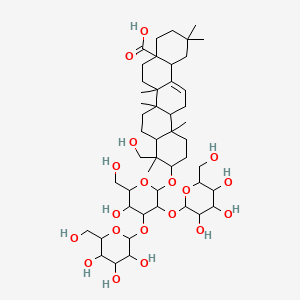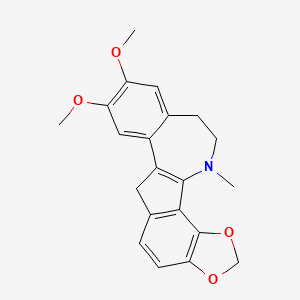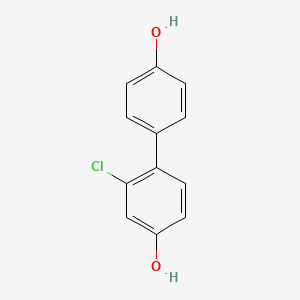
2-Chloro-(1,1'-biphenyl)-4,4'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1,1'-biphenyl-4,4'-diol is a member of the class of hydroxybiphenyls that is biphenyl-4,4'-diol in which the hydrogen at position 2 has been replaced by a chlorine. It is a member of monochlorobenzenes and a member of hydroxybiphenyls. It derives from a biphenyl-4,4'-diol.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- A study explored the crystal structure of 4-chloro-2'-biphenylol, which is closely related to 2-Chloro-(1,1'-biphenyl)-4,4'-diol. It revealed loosely packed crystals containing OH.O bonded tetramers. The study highlighted the inefficient crystal packing and the absence of pseudosymmetry, which reflects the difficulty of finding a dense molecular arrangement that also allows for hydrogen-bond formation (Lehmler et al., 2002).
Synthetic Organic Chemistry
- Another research focused on the synthesis of substituted 1,5-Dioxaspiro[2.4]heptanes from 2,3-Dichloroprop-1-ene. This process utilized 4,4′-di(tert-butyl)biphenyl as a catalyst and is relevant for the production of structural units present in many biologically active compounds (Alonso et al., 2002).
Environmental Toxicology
- A 2008 study discussed how chlorination increases the persistence of semiquinone free radicals derived from polychlorinated biphenyl hydroquinones and quinones. This finding is significant in understanding the environmental impact and behavior of such compounds (Song et al., 2008).
Chemical Reactions
- Research in 2023 demonstrated the palladium-catalyzed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes. This reaction showed a broad substrate scope and potential applications in pharmaceuticals (Kinoshita et al., 2023).
Chemical Analysis Techniques
- A study on the development of SPE/HPLC-DAD for determining residues of selected disinfectant agents in surface water included Biphenyl-2-ol, which is structurally similar to 2-Chloro-(1,1'-biphenyl)-4,4'-diol. This research is critical for environmental monitoring and safety assessments (Baranowska & Wojciechowska, 2012).
Eigenschaften
CAS-Nummer |
56858-70-9 |
|---|---|
Produktname |
2-Chloro-(1,1'-biphenyl)-4,4'-diol |
Molekularformel |
C12H9ClO2 |
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
3-chloro-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H9ClO2/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7,14-15H |
InChI-Schlüssel |
SDDOUBZCBHJDLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)O |
Andere CAS-Nummern |
56858-70-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



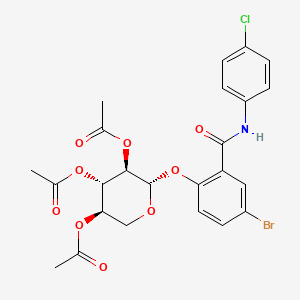
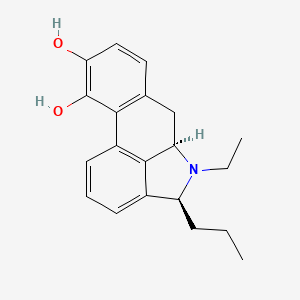
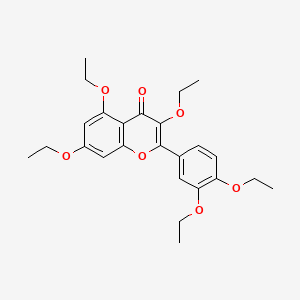
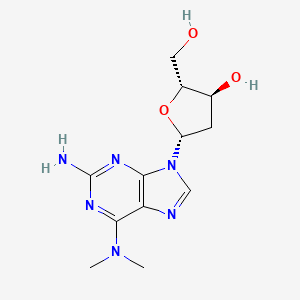
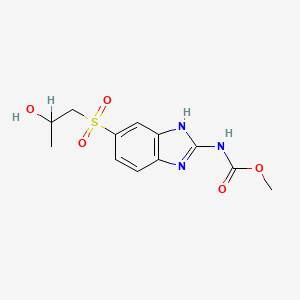
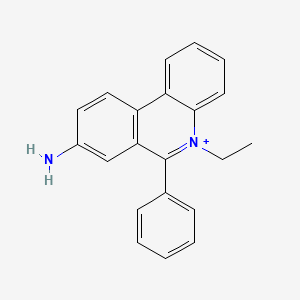
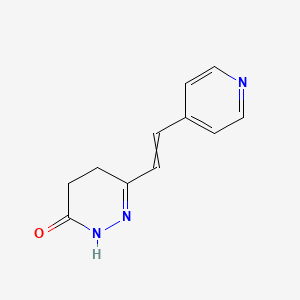
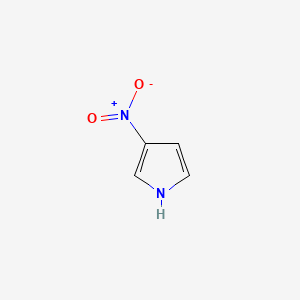
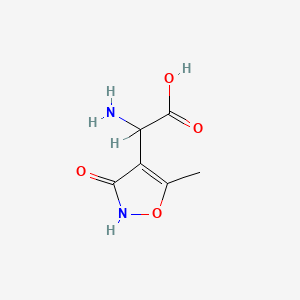
![(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/no-structure.png)
